Ethyl 4-(diethoxyphosphoryl)-2-fluoro-3-methylbut-2-enoate
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Overview
Description
Ethyl 4-(diethoxyphosphoryl)-2-fluoro-3-methylbut-2-enoate is an organophosphorus compound that features a fluorine atom and a diethoxyphosphoryl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(diethoxyphosphoryl)-2-fluoro-3-methylbut-2-enoate typically involves the reaction of ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate with a fluorinating agent. The reaction conditions often require the use of anhydrous solvents and controlled temperatures to ensure the selective introduction of the fluorine atom.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain precise control over reaction conditions. The use of automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(diethoxyphosphoryl)-2-fluoro-3-methylbut-2-enoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted phosphonates and phosphonic acids.
Oxidation: Phosphonic acids are the major products.
Reduction: The major product is the corresponding alcohol.
Scientific Research Applications
Ethyl 4-(diethoxyphosphoryl)-2-fluoro-3-methylbut-2-enoate has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for potential use in drug development due to its unique structural features.
Agricultural Chemistry: Explored as a precursor for the synthesis of agrochemicals.
Material Science: Studied for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 4-(diethoxyphosphoryl)-2-fluoro-3-methylbut-2-enoate involves its interaction with various molecular targets. The diethoxyphosphoryl group can participate in hydrogen bonding and electrostatic interactions, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can influence the compound’s biological activity and its ability to modulate specific pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate: Lacks the fluorine atom, resulting in different reactivity and properties.
Ethyl 4-(diethoxyphosphoryl)-4,7-dihydro-5H-thiopyrano[3,4-b]furan-5-carboxylate: Contains a thiopyrano ring, leading to distinct chemical behavior.
Uniqueness
Ethyl 4-(diethoxyphosphoryl)-2-fluoro-3-methylbut-2-enoate is unique due to the presence of both a fluorine atom and a diethoxyphosphoryl group. This combination imparts specific chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications.
Properties
CAS No. |
13844-30-9 |
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Molecular Formula |
C11H20FO5P |
Molecular Weight |
282.25 g/mol |
IUPAC Name |
ethyl 4-diethoxyphosphoryl-2-fluoro-3-methylbut-2-enoate |
InChI |
InChI=1S/C11H20FO5P/c1-5-15-11(13)10(12)9(4)8-18(14,16-6-2)17-7-3/h5-8H2,1-4H3 |
InChI Key |
PKDHXIUWRKYEAW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C(C)CP(=O)(OCC)OCC)F |
Origin of Product |
United States |
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